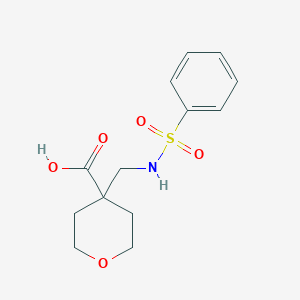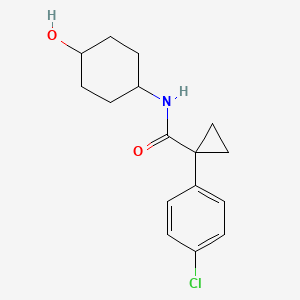![molecular formula C13H13F2NO4 B6646995 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646995.png)
1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid, commonly known as Difluoromethylornithine (DFMO), is a small molecule inhibitor of the enzyme ornithine decarboxylase (ODC). DFMO is a potent and specific inhibitor of ODC, an enzyme that catalyzes the conversion of ornithine to putrescine, a precursor of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation is associated with various diseases, including cancer, inflammation, and neurodegeneration.
Mecanismo De Acción
1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid exerts its pharmacological effects through the inhibition of ODC, which is the rate-limiting enzyme in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation is associated with various diseases, including cancer, inflammation, and neurodegeneration. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid inhibits ODC by irreversibly binding to the enzyme's active site, thereby preventing the conversion of ornithine to putrescine.
Biochemical and Physiological Effects
1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid's inhibition of ODC leads to a reduction in polyamine levels, which has several biochemical and physiological effects. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including colon, breast, and prostate cancer. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has also been shown to reduce inflammation in animal models of inflammatory bowel disease and multiple sclerosis. In addition, 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has been investigated for its potential neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has several advantages as a research tool. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid is a potent and specific inhibitor of ODC, and its effects on polyamine metabolism are well-characterized. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has been extensively studied in animal models and has shown promising results in various diseases. However, 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid also has some limitations as a research tool. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid's irreversible inhibition of ODC makes it difficult to study the enzyme's kinetics and regulation. In addition, 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid's effects on other enzymes involved in polyamine metabolism are not well-understood.
Direcciones Futuras
1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has several potential future directions for research. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid's potential therapeutic applications in cancer, inflammation, and neurodegeneration warrant further investigation. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid's effects on other enzymes involved in polyamine metabolism should be further studied to better understand the enzyme's regulation and kinetics. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid's potential as a research tool in polyamine metabolism and its role in various diseases should also be further explored.
Métodos De Síntesis
1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid is synthesized by the reaction of 2-(difluoromethoxy)benzoyl chloride with methyl cyclopropane carboxylate in the presence of triethylamine. The resulting intermediate is then treated with ammonia to yield 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid.
Aplicaciones Científicas De Investigación
1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including colon, breast, and prostate cancer. 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has also been shown to reduce inflammation in animal models of inflammatory bowel disease and multiple sclerosis. In addition, 1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid has been investigated for its potential neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-[[[2-(difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO4/c14-12(15)20-9-4-2-1-3-8(9)10(17)16-7-13(5-6-13)11(18)19/h1-4,12H,5-7H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQFGVMAOVVEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=CC=C2OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(4-Methyl-1,3-thiazole-5-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646916.png)
![4-[[(5-Methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646918.png)
![4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646922.png)

![4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646934.png)
![4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646936.png)

![4-[[(2,2-Dimethylpyrrolidine-1-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646949.png)
![1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646959.png)
![1-[[(4-Methylsulfonylbenzoyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646979.png)
![1-[(2,3-Dihydro-1-benzothiophene-2-carbonylamino)methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646984.png)
![1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646985.png)
![1-[[[2-(3,4-Dichlorophenoxy)acetyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647013.png)
![1-[[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647020.png)